N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods often require specific reaction conditions such as the presence of catalysts like ruthenium or palladium, and solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable methods such as metal-catalyzed cycloisomerization and hydroalkoxylation reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating skin diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound with similar therapeutic applications.
Angelicin: Known for its use in phototherapy.
Uniqueness
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C26H22N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-3-16(2)18-10-13-23-21(14-18)28-26(31-23)17-8-11-20(12-9-17)27-25(29)24-15-19-6-4-5-7-22(19)30-24/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
LDPJLDBTGKZXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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